2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide
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Overview
Description
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a dichlorophenyl ring, a methylamino group, and a pyridinylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 3,4-dichloroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the resulting compound is coupled with pyridin-3-ylacetic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and amide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-phenylacetamide
- 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-benzylacetamide
- 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-2-ylacetamide
Uniqueness
Compared to similar compounds, 2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide stands out due to its specific substitution pattern and the presence of the pyridinylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-19(9-14(20)18-10-3-2-6-17-8-10)23(21,22)11-4-5-12(15)13(16)7-11/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOJOUZXUXWRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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